molecular formula C17H14FNO2 B11071865 1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one

1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one

Cat. No.: B11071865
M. Wt: 283.30 g/mol
InChI Key: DPGLIQPJRHMIDO-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as acetic anhydride.

    Introduction of Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluoroaniline.

    Formation of Propanone Linker: The propanone linker can be formed by reacting the benzofuran derivative with a suitable alkylating agent such as 1-bromo-3-chloropropane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Material Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one can be compared with other similar compounds, such as:

    1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one: This compound has a similar structure but with a fluorine atom at the 4-position of the phenyl ring instead of the 3-position.

    1-(1-Benzofuran-2-yl)-3-[(3-chlorophenyl)amino]propan-1-one: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

    1-(1-Benzofuran-2-yl)-3-[(3-methylphenyl)amino]propan-1-one: This compound has a methyl group instead of a fluorine atom on the phenyl ring.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(3-fluoroanilino)propan-1-one

InChI

InChI=1S/C17H14FNO2/c18-13-5-3-6-14(11-13)19-9-8-15(20)17-10-12-4-1-2-7-16(12)21-17/h1-7,10-11,19H,8-9H2

InChI Key

DPGLIQPJRHMIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC(=CC=C3)F

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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